ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL
Brand Name: Vulcanchem
CAS No.: 1355247-33-4
VCID: VC3028756
InChI: InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL

CAS No.: 1355247-33-4

Cat. No.: VC3028756

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL - 1355247-33-4

Specification

CAS No. 1355247-33-4
Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
IUPAC Name ethyl 4-(4-aminophenyl)benzoate;hydrochloride
Standard InChI InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H
Standard InChI Key TVEQCKMBIAUZSV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl

Introduction

Ethyl 4-(4-aminophenyl)benzoate hydrochloride is a synthetic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and research compounds. It belongs to the class of aromatic esters and amines, characterized by its molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol. The compound's structure includes an ethyl ester group attached to a benzoate moiety, which is further substituted by an amino group at the para position. The hydrochloride form enhances its solubility and stability in various applications, making it a valuable compound in both research and industrial settings.

Synthesis Methods

The synthesis of ethyl 4-(4-aminophenyl)benzoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)benzoic acid with ethanol in the presence of a suitable acid catalyst. Following esterification, the resulting ester is treated with hydrochloric acid to form the hydrochloride salt. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction conditions, including temperature and pressure.

Biological Activity and Applications

Ethyl 4-(4-aminophenyl)benzoate hydrochloride is of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. It has potential applications in studying enzyme interactions and protein modifications. The compound's ability to modulate enzyme activity makes it a candidate for therapeutic investigations.

Antimicrobial Activity

Compounds structurally similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. Studies have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-Cholinesterase Activity

In vitro studies suggest that derivatives of para-aminobenzoic acid may inhibit acetylcholinesterase (AChE), indicating that ethyl 4-(4-aminophenyl)benzoate could also exhibit similar activity. This property makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-AminobenzoateLacks biphenyl moietyLocal anesthetic
Ethyl 4-NitrobenzoateContains nitro groupAntimicrobial
Methyl 4-(4-Aminophenyl)BenzoateMethyl ester instead of ethylPotentially similar biological effects

Research Findings and Future Directions

Ethyl 4-(4-aminophenyl)benzoate hydrochloride's unique combination of an amino group and a biphenyl structure imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications. Further studies are needed to fully explore its therapeutic potential, particularly in areas such as antimicrobial and anti-cholinesterase activities.

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